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For Researchers, Scientists, and Drug Development Professionals

Executive Summary
Flow-Induced Dispersion Analysis (FIDA) is a first-principles, in-solution technology for the

quantitative and qualitative analysis of proteins and their interactions.[1] This immobilization-

free technique provides absolute measurements of protein size (hydrodynamic radius), binding

affinity, concentration, and sample quality, even in complex biological matrices.[2] By

measuring changes in the hydrodynamic radius of molecules in their native state, FIDA offers

significant advantages over traditional surface-based methods like SPR and ELISA, including

minimal assay development, low sample consumption, and the elimination of artifacts related to

surface immobilization.[3] This guide details the core principles, experimental protocols, and

data analysis workflows of the FIDA technology, providing a comprehensive resource for its

application in research and drug development.

Core Principle of Operation
The FIDA technology is fundamentally based on the principles of Taylor Dispersion Analysis

(TDA) and the Stokes-Einstein relation.[4] It precisely measures the hydrodynamic radius (Rₕ)

of a target molecule or complex in solution.[5]
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The process involves introducing a small, well-defined plug of a fluorescent "indicator"

molecule into a narrow fused-silica capillary. A pressure-driven, non-turbulent (laminar) flow of

a buffer, which may contain the "analyte" (the protein of interest), moves the indicator plug

along the capillary towards a detector.[6]

Due to the parabolic velocity profile of laminar flow, molecules in the center of the capillary

move faster than those near the walls. Simultaneously, molecules diffuse radially across this

velocity gradient.[4] This interplay between convection and radial diffusion causes the initially

sharp plug of the indicator to spread out or disperse. The resulting concentration profile, known

as a Taylorgram, is recorded by a fluorescence detector.[6]

The degree of this dispersion is directly related to the diffusion coefficient (D) of the indicator

molecules. Smaller molecules diffuse faster, sample the different flow velocities more rapidly,

and thus produce a narrower Taylorgram. Larger molecules or complexes diffuse more slowly,

resulting in a broader Taylorgram.[6]

The FIDA instrument's software analyzes the shape of the Taylorgram to calculate the diffusion

coefficient (D). This value is then used in the Stokes-Einstein equation to determine the

absolute hydrodynamic radius (Rₕ) of the indicator.[4]

Stokes-Einstein Equation: Rₕ = (kₛ * T) / (6 * π * η * D)

Rₕ: Hydrodynamic Radius

kₛ: Boltzmann constant

T: Absolute temperature

η: Dynamic viscosity of the medium

D: Diffusion coefficient

When the indicator binds to the analyte protein, the resulting complex is larger and diffuses

more slowly. FIDA measures this change in hydrodynamic radius to characterize the binding

event.[5]

Figure 1: Logical relationship of the core principles underlying FIDA.
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Key Applications in Protein Analysis
FIDA is a versatile platform capable of performing a wide range of analyses critical for protein

research and drug development.
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Application Description Key Parameters Obtained

Binding Affinity (K)

A titration experiment is

performed where the

concentration of the analyte is

varied against a fixed

concentration of the indicator.

The change in the apparent Rₕ

is measured and fitted to a

binding model.[7]

Dissociation Constant (K), Rₕ

of free indicator, Rₕ of the

complex.

Protein Quantification

Measures the concentration of

a target protein in a sample by

observing the change in the

apparent size of a selective,

high-affinity indicator. This

method is absolute and does

not require a standard curve.

Absolute concentration of the

analyte.

Kinetics (k/k)

By modulating the interaction

times within the capillary, the

association and dissociation

rates of the binding partners

can be determined.[8]

k (Association rate), k

(Dissociation rate).

Sample Quality Control

A single, rapid measurement

provides multiple parameters

to assess the integrity and

quality of a protein sample.[8]

[9]

Rₕ, Aggregation, Polydispersity

Index (PDI), Stickiness,

Viscosity.

Complex Interactions

Characterizes the formation of

multi-protein complexes, such

as the ternary complexes

essential in targeted protein

degradation (PROTACs).[10]

Affinity and cooperativity of

complex formation,

stoichiometry.

Membrane Proteins Enables analysis of

challenging membrane

proteins directly in detergent

Size, stability, and ligand

binding of membrane proteins.
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micelles without surface

immobilization, preserving their

native conformation.[11]

Experimental Protocols
A key advantage of FIDA is the simplicity of assay development. The general workflow involves

selecting an appropriate indicator, preparing a sample titration series, and running the analysis

on the Fida 1 or Fida Neo instrument.[10][11]

Indicator Selection and Preparation
The "indicator" is the molecule whose fluorescence is monitored. It must have an affinity for the

analyte.[12]

Intrinsic Fluorescence: If the analyte protein has sufficient intrinsic tryptophan fluorescence, it

can be used as the indicator (label-free). This requires a detector for 280 nm excitation.[13]

Fluorescent Fusion Proteins: Proteins can be expressed with a fluorescent tag (e.g., GFP).

This is particularly useful for assays in complex media like cell lysates, as purification is not

required.[14]

Covalent Labeling: A purified protein or ligand can be chemically labeled with a compatible

fluorophore.

Non-covalent Labeling: A fluorescently labeled probe with affinity for a tag on the protein of

interest (e.g., a fluorescently labeled anti-His antibody for a His-tagged protein) can be used.

[14]

General Protocol for Binding Affinity (K) Determination
This protocol describes a typical titration experiment to determine the dissociation constant (K).

Materials:

Indicator: Fluorescently labeled protein or ligand, held at a constant concentration (typically

low nM).
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Analyte: Unlabeled protein of interest, prepared in a serial dilution (e.g., 12 points) covering a

concentration range from ~0.1x to ~100x the expected K.

Assay Buffer: A buffer system appropriate for the protein's stability and activity. FIDA is

compatible with a wide range of buffers, detergents, and additives.[15]

Fida Instrument (e.g., Fida 1): Equipped with the appropriate fluorescence detector.

Consumables: Fused-silica capillary, vials, or 96-well plates.

Methodology - Premix Method: The premix method involves preparing each titration point in a

separate vial before analysis. This is recommended for assays in complex matrices like cell

lysate.[10]

Prepare Analyte Dilution Series: Create a 2x concentrated serial dilution of the analyte in the

assay buffer.

Prepare Indicator Solution: Prepare a 2x concentrated solution of the indicator in the assay

buffer.

Mix Samples: In an autosampler vial or plate well, mix equal volumes of the 2x indicator

solution and each of the 2x analyte dilutions. This creates a series of samples with a

constant 1x indicator concentration and varying analyte concentrations. Include a "indicator

only" control (mixed with assay buffer).

Instrument Setup:

Install the appropriate capillary and detector.

Prime the system with the assay buffer.

Set the sample tray temperature (e.g., 5°C) and the capillary temperature (e.g., 25°C).[16]

Run Analysis: Load the sample plate into the autosampler. Use the Fida software to define

the sequence of injections. The instrument will automatically perform the following for each

sample:

Fill the capillary with the sample solution.
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Inject a small plug (nL volume) of the same sample solution (this serves to create the

defined indicator zone for dispersion analysis).

Apply pressure to mobilize the plug to the detector.

Record the fluorescence signal (Taylorgram).

Data Analysis: The software automatically calculates the apparent Rₕ for each analyte

concentration. These values are then plotted against the analyte concentration and fitted to a

suitable binding model (e.g., 1:1 binding) to determine the K.[10]

Figure 2: Experimental workflow for a FIDA binding affinity assay using the premix method.

Data Presentation and Interpretation
A primary output of a FIDA binding experiment is a titration curve. The data can be summarized

to provide key biophysical parameters.

Representative Quantitative Data
The following table represents typical data from a FIDA experiment analyzing the interaction

between a fluorescently labeled antibody (Indicator) and its target antigen (Analyte).

Analyte Conc. (nM) Apparent Rₕ (nm) Std. Dev. (nm)

0 (Indicator Only) 5.1 0.04

0.1 5.4 0.05

0.3 6.0 0.06

1.0 7.2 0.05

3.0 8.5 0.07

10.0 9.3 0.06

30.0 9.7 0.08

100.0 9.8 0.07

300.0 9.8 0.09
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Derived Parameters from Data Fitting:

K: 1.5 nM

Rₕ of Indicator: 5.1 nm

Rₕ of Complex: 9.8 nm

Quality Control Parameters
For every measurement, the FIDA system provides a suite of quality control readouts, ensuring

data transparency and reliability.[8][15]

QC Parameter Description

Size (Rₕ) Absolute hydrodynamic radius.

Aggregation
Detects and quantifies the presence of

aggregates in the sample.

Polydispersity Index (PDI) Indicates the heterogeneity of the sample.

Stickiness
Measures non-specific interactions with the

capillary wall.

Viscosity
Reports on the relative viscosity of the sample

matrix.

Labeling Quality
Can reveal the percentage of free vs.

conjugated fluorophore.

Sample Loss
Monitors for sample precipitation or adsorption

during the run.

PDB Correlator
Compares the measured Rₕ to a theoretical

value calculated from a PDB structure.

Conclusion
Flow-Induced Dispersion Analysis provides a powerful, in-solution approach to protein analysis

that yields high-quality, quantitative data on molecular size, interactions, and sample integrity.
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[1][2] Its ability to function in complex matrices with minimal sample consumption makes it an

invaluable tool for modern protein science, from basic research to advanced biopharmaceutical

development.[11][17] The first-principles nature of the measurement ensures accuracy and

provides a level of data transparency that is critical for making confident decisions in drug

discovery and development pipelines.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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